2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
The compound "2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and shown to exhibit anticancer activity against a range of cancer cell lines . Additionally, 2-(2-Chloro-6-fluorophenyl)acetamides have been identified as potent thrombin inhibitors .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For example, the synthesis of anticancer agents in the first paper was achieved in five steps using methyl 3-methoxy-5-methylbenzoate as a key intermediate . Although the exact synthesis route for the compound is not provided, it is likely to involve a similar complexity of organic synthesis techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was characterized by FT-IR and FT-Raman spectra, and its geometry and vibrational assignments were supported by density functional theory calculations . The crystal structures of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed a folded conformation about the methylene C atom of the thioacetamide bridge .
Chemical Reactions Analysis
The chemical reactions involving these compounds are not detailed in the provided papers. However, the synthesis and characterization of similar compounds suggest that they may undergo various organic reactions, including substitutions and the formation of hydrogen bonds, as indicated by the intramolecular N—H∙∙∙N hydrogen bond observed in the crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds have been studied to some extent. For example, the antiviral potency of a similar compound was investigated by docking against SARS-CoV-2 protein, and its drug likeness was assessed based on Lipinski's rule . The crystal structures of related compounds provided insights into their conformation and the nature of intermolecular interactions . These studies suggest that the compound may also exhibit interesting physical and chemical properties that could be relevant for its biological activity.
Scientific Research Applications
Synthesis and Imaging Applications
A study describes the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, involving compounds with similar structural motifs. These ligands, including DPA-714, have been designed with a fluorine atom, allowing for labeling with fluorine-18 and in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Heterocyclic Synthesis
Research on heterocyclic synthesis with activated nitriles has led to the development of new derivatives of thioxo-2, 5-dihydro-1H-pyrano[2,3-d] pyrimidine, demonstrating the potential for creating polyfunctionally substituted heterocycles, including pyrimidines and chromenes, which are crucial for developing new pharmacophores (Elian et al., 2014).
Biological Applications
A study has explored the anti-inflammatory, antipyretic, and ulcerogenic activities of pyridone and chromenopyridone derivatives. These compounds, synthesized via reactions involving cyanoacetamide, displayed promising in-vitro and in-vivo examination results, highlighting the compound's potential in therapeutic applications (Fayed et al., 2021).
Catalyst-Free Synthesis
Another research effort has developed a catalyst-free, efficient synthesis method for a new series of functionalized chromeno[2,3-d]pyrimidines, emphasizing an eco-friendly approach to synthesizing pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).
Antimicrobial Analysis
A study on the synthesis of novel chromone-pyrimidine coupled derivatives evaluated their in vitro antifungal and antibacterial activity. The research emphasizes the compound's potential utility in developing new antimicrobial agents, with some derivatives showing promising results against standard pathogens (Tiwari et al., 2018).
properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-2-33-21-13-7-17(8-14-21)25-30-26-22(15-18-5-3-4-6-23(18)34-26)27(31-25)35-16-24(32)29-20-11-9-19(28)10-12-20/h3-14H,2,15-16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKODBZXQUSZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide |
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